1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline
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Overview
Description
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with tert-butyl, chlorine, and sulfonyl groups, along with an L-proline moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves multiple steps, starting with the preparation of 2-tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzoxazole ring provides structural stability and specificity, while the L-proline moiety enhances binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline include:
2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride: An intermediate in the synthesis of the target compound.
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents, offering varied chemical and biological properties.
Proline derivatives: Compounds containing the L-proline moiety, used in peptide synthesis and as chiral catalysts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics not found in other similar compounds.
Properties
CAS No. |
914638-42-9 |
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Molecular Formula |
C16H19ClN2O5S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
(2S)-1-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19ClN2O5S/c1-16(2,3)15-18-10-7-6-9(17)13(12(10)24-15)25(22,23)19-8-4-5-11(19)14(20)21/h6-7,11H,4-5,8H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
BVDWCVAUHRQCJK-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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